molecular formula C5H7BrN2O B2718760 (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 1784533-05-6

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2718760
CAS No.: 1784533-05-6
M. Wt: 191.028
InChI Key: WBKUMPICZIXGNE-UHFFFAOYSA-N
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Description

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position The compound also contains a hydroxymethyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-methylpyrazole followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 3-bromo-1-methylpyrazole. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient bromination techniques, and scalable hydroxymethylation processes. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopyrazole derivative, while oxidation of the hydroxymethyl group results in a formyl or carboxyl derivative .

Scientific Research Applications

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The exact pathways involved can vary, but typically involve interactions with key biomolecules that affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is unique due to the combination of the bromine atom and hydroxymethyl group on the pyrazole ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in therapeutic applications.

The compound is characterized by the presence of a bromine atom at the third position of the pyrazole ring, which influences its reactivity and biological properties. The synthesis typically involves nucleophilic substitution reactions, where the pyrazole nitrogen interacts with electrophiles, leading to the formation of various derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • ATP-sensitive potassium channels : Pyrazole derivatives are known to inhibit these channels in cardiac muscle, which can be beneficial for treating cardiovascular diseases and arrhythmias.
  • Enzyme inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways critical for cellular function .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on cancer cell lines
CardiovascularInhibition of ATP-sensitive potassium channels

Case Study: Antimicrobial Efficacy

A study conducted by Gill et al. demonstrated that pyrazole derivatives, including those similar to this compound, showed promising antibacterial activity. The compounds were tested against several bacterial strains and exhibited minimum inhibitory concentrations (MICs) comparable to commercial antibiotics like linezolid and cefaclor .

Case Study: Anticancer Activity

In another investigation, a series of pyrazole-based compounds were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, it is known that pyrazole derivatives can exhibit moderate metabolic stability and bioavailability. Toxicological assessments indicate that while some derivatives may cause skin irritation or other adverse effects, further studies are necessary to establish comprehensive safety profiles .

Properties

IUPAC Name

(5-bromo-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUMPICZIXGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784533-05-6
Record name (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol
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